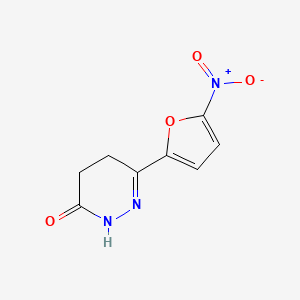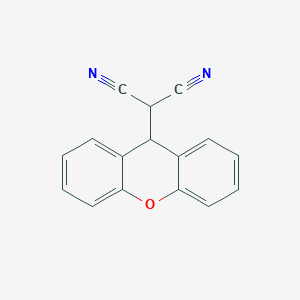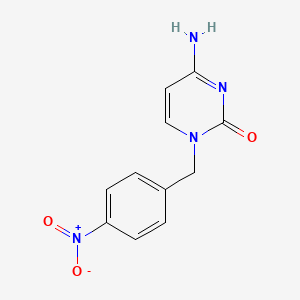
4-Amino-1-(4-nitrobenzyl)pyrimidin-2(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-(4-nitrobenzyl)pyrimidin-2(1h)-one is a heterocyclic compound that features a pyrimidine ring substituted with an amino group at the 4-position and a nitrobenzyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(4-nitrobenzyl)pyrimidin-2(1h)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-nitrobenzyl chloride and 2-amino-4-chloropyrimidine.
Nucleophilic Substitution: The 4-nitrobenzyl chloride undergoes a nucleophilic substitution reaction with 2-amino-4-chloropyrimidine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Cyclization: The intermediate formed undergoes cyclization to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(4-nitrobenzyl)pyrimidin-2(1h)-one can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products
Reduction: 4-Amino-1-(4-aminobenzyl)pyrimidin-2(1h)-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Nitroso or nitro derivatives of the original compound.
Scientific Research Applications
4-Amino-1-(4-nitrobenzyl)pyrimidin-2(1h)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Materials Science: It can be incorporated into materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-Amino-1-(4-nitrobenzyl)pyrimidin-2(1h)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in biological molecules. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions with biological targets, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-benzylpyrimidin-2(1h)-one: Lacks the nitro group, which may affect its reactivity and biological activity.
4-Amino-1-(4-methylbenzyl)pyrimidin-2(1h)-one: Contains a methyl group instead of a nitro group, which can influence its chemical properties and applications.
Uniqueness
4-Amino-1-(4-nitrobenzyl)pyrimidin-2(1h)-one is unique due to the presence of both an amino group and a nitrobenzyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in scientific research.
Properties
CAS No. |
10553-83-0 |
|---|---|
Molecular Formula |
C11H10N4O3 |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
4-amino-1-[(4-nitrophenyl)methyl]pyrimidin-2-one |
InChI |
InChI=1S/C11H10N4O3/c12-10-5-6-14(11(16)13-10)7-8-1-3-9(4-2-8)15(17)18/h1-6H,7H2,(H2,12,13,16) |
InChI Key |
BOVWZBOZNQJSQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=NC2=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


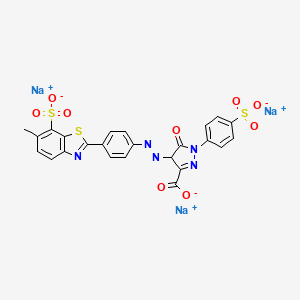


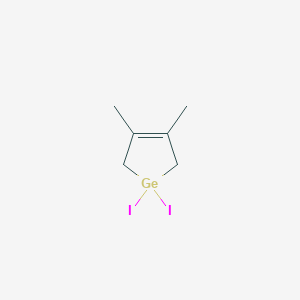

![Benzene, 1,2-bis[(2-methyl-2-propenyl)oxy]-](/img/structure/B14730145.png)


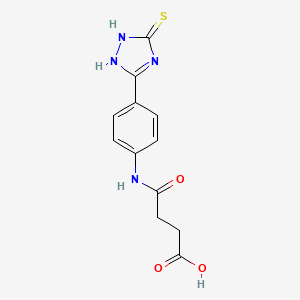

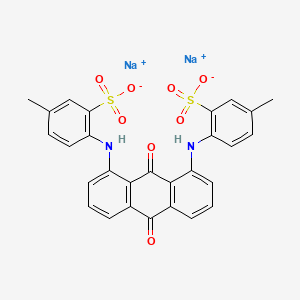
![2,5-Bis(2,4-dimethoxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14730215.png)
